![molecular formula C11H11ClF3N B1458171 {1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine CAS No. 1797582-14-9](/img/structure/B1458171.png)
{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine
Overview
Description
{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine, also known as 1-CFT, is a cyclopropylmethanamine compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a molecular weight of 227.6 g/mol. 1-CFT has a melting point of 82-84°C, a boiling point of 145-147°C, and a density of 1.3 g/cm3 at 25°C.
Scientific Research Applications
Structural and Molecular Analysis
The structural and molecular characteristics of cyclopropyl derivatives have been extensively studied. For example, the analysis of crystal and molecular structures of compounds closely related to 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine has provided insight into their crystallization in specific space groups, cell parameters, and intramolecular hydrogen bonding. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Thimmegowda et al., 2008).
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel compounds with cyclopropyl groups, highlighting the diversity of reactions and products achievable with this functional group. For instance, cyclopropanation reactions and subsequent transformations have been used to create compounds with potential applications in drug development and material science (Demir et al., 2004).
Catalytic Applications
Compounds featuring cyclopropyl groups have been examined for their catalytic properties, particularly in palladacycle formation and catalytic evaluations. Research in this area explores how these compounds can facilitate various chemical reactions, highlighting their potential utility in organic synthesis and industrial processes (Roffe et al., 2016).
Anticancer Activity
The development of novel compounds with cyclopropyl groups for therapeutic applications, especially in cancer treatment, has been a significant area of research. Studies on palladium and platinum complexes based on cyclopropyl-containing ligands have shown promising anticancer activity, with investigations into their mechanism of action and selectivity towards cancerous versus noncancerous cell lines (Mbugua et al., 2020).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with cyclopropyl groups have been explored for their photocytotoxic properties and ability to image cells under red light. This research opens new avenues for the development of therapeutic agents that can be activated by light, offering a targeted approach to cancer treatment (Basu et al., 2014).
Safety and Hazards
The specific safety and hazard information for “{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine” is not provided in the search results. Safety data sheets (SDS) for similar compounds suggest that they should be handled with care, avoiding ingestion, inhalation, and contact with skin and eyes .
Properties
IUPAC Name |
[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N/c12-9-2-1-7(11(13,14)15)5-8(9)10(6-16)3-4-10/h1-2,5H,3-4,6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAVCGJICKTEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B1458089.png)
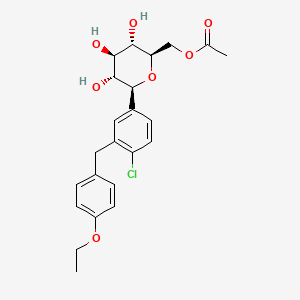

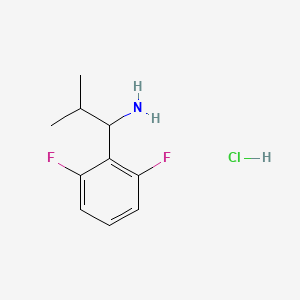
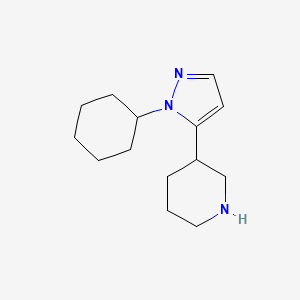

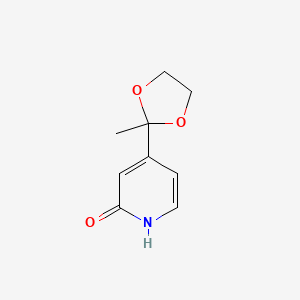
![(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1458104.png)
![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)



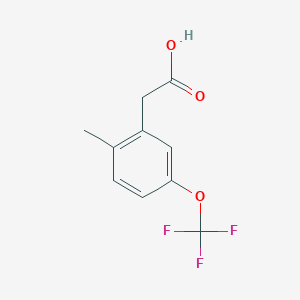
![3-[2-(2-Iodoethoxy)-ethoxy]-propyne](/img/structure/B1458111.png)
